N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide
Description
Properties
CAS No. |
787591-28-0 |
|---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-11(4-6-12)13-9-18-15-14(16-2)17-7-8-20(13)15/h3-9H,1-2H3,(H,16,17)(H,19,21) |
InChI Key |
YZGJMCQUKJOPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Strategy
This method involves constructing the imidazo[1,2-a]pyrazine ring via condensation of 2-aminopyrazine derivatives with α-halo ketones or aldehydes. For example:
- Step 1 : React 2-amino-3-bromopyrazine with methylglyoxal in acetic acid to form the imidazo[1,2-a]pyrazine backbone.
- Step 2 : Introduce the 4-phenylacetamide group via Ullmann coupling using iodobenzene and acetamide derivatives.
- Step 3 : Methylamination at position 8 using methylamine under Pd-catalyzed Buchwald-Hartwig conditions.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 68–72% | |
| Reaction Time | 12–18 hours | |
| Catalyst (Step 3) | Pd(OAc)₂/Xantphos |
Ester-to-Amide Conversion
Adapted from zolpidem synthesis, this route uses ester intermediates for late-stage amidation:
- Step 1 : Synthesize methyl-[6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyrazin-3-yl]-acetate via acid-catalyzed esterification (e.g., H₂SO₄ in methanol).
- Step 2 : React the ester with excess dimethylamine in methanol at 0–5°C for 7 days, achieving 85–90% conversion .
- Step 3 : Purify via recrystallization from acetonitrile to obtain the final acetamide.
Optimization Insight :
Glyoxylamide Hemiacetal Route
A patent-pending method employs N,N-dimethylglyoxylamide hemi-hydrate as a key intermediate:
- Step 1 : React imidazo[1,2-a]pyrazine with N,N-dimethylglyoxylamide hemi-hydrate in toluene under azeotropic conditions to remove water.
- Step 2 : Reduce the intermediate with phosphorus tribromide (PBr₃) to form a bromo derivative.
- Step 3 : Hydrolyze the bromo compound in aqueous NaOH to yield the acetamide.
Advantages :
- Avoids moisture-sensitive reagents used in earlier methods.
- Achieves 78–82% overall yield with minimal chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation-Cyclization | 65–70 | ≥95 | Moderate | High |
| Ester-to-Amide | 80–85 | ≥98 | High | Moderate |
| Glyoxylamide | 75–80 | ≥97 | High | Low |
- Ester-to-Amide is preferred for industrial-scale production due to straightforward purification.
- Glyoxylamide Route offers better regiocontrol but requires expensive PBr₃.
Critical Reaction Parameters
Solvent Selection
Catalysts and Reagents
- Pd(OAc)₂/Xantphos : Optimal for C–N coupling (turnover number = 1,200).
- H₂SO₄ vs. HCl : Sulfuric acid minimizes ester hydrolysis during Step 1 of the Ester-to-Amide route.
Industrial-Scale Considerations
- Continuous Flow Systems : Reduce reaction times for amidation steps by 40% compared to batch processes.
- Waste Management : PBr₃ reduction generates HBr, necessitating neutralization with NaOH scrubbers.
Chemical Reactions Analysis
Types of Reactions
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, bromine, and acetic acid . The conditions often involve controlled temperatures and specific catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives of the imidazo[1,2-a]pyrazine scaffold .
Scientific Research Applications
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine group can fit into the hinge regions of certain proteins, forming hydrogen-bond interactions . This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Core Heterocycle Variations
- Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine: The pyrazine core (two nitrogen atoms in the six-membered ring) in the target compound contrasts with the pyridine core (one nitrogen) in analogs like those from and .
Substituent Effects
- Methylamino vs. Halogen or Sulfur Groups: The 8-methylamino group in the target compound may improve solubility and hydrogen-bonding capacity compared to bromine (Compound X, ) or sulfur-containing substituents (). Halogens like bromine are often used to block metabolism or improve lipophilicity .
- Acetamide vs. Ester derivatives (e.g., Compound X) are typically intermediates, as seen in bromodomain inhibitor synthesis .
Biological Activity
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide, also known by its chemical identifier CID 21070894, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features an imidazo[1,2-a]pyrazine moiety which is known for various biological activities. The compound's unique structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of Bruton's Tyrosine Kinase (Btk), an important target in the treatment of various cancers and autoimmune diseases. Btk plays a crucial role in B-cell receptor signaling, and its inhibition can lead to reduced proliferation of malignant B-cells.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's efficacy against different cancer cell lines. The following table summarizes key findings from various research studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 67 | Btk inhibition leading to apoptosis |
| MCF7 (Breast Cancer) | 0.01 | Induction of cell cycle arrest |
| NCI-H460 (Lung Cancer) | 14.31 | Inhibition of topoisomerase II |
These findings indicate that this compound exhibits potent cytotoxic effects across multiple cancer types.
Case Studies
- Case Study on B-cell Malignancies : A study published in Nature Reviews investigated the effects of this compound on B-cell malignancies. The results indicated a significant reduction in tumor size in murine models treated with the compound compared to controls, emphasizing its potential for clinical application in hematological cancers.
- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutic agents. The combination showed enhanced efficacy and reduced side effects compared to monotherapy.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated through various studies:
- Absorption : The compound demonstrates good oral bioavailability due to its favorable lipophilicity.
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, which may influence its therapeutic index.
- Excretion : Renal excretion plays a significant role in the elimination of the compound from the body.
Q & A
Q. Key Factors Affecting Yield :
- Catalyst loading (ZnI₂ enhances cyclization efficiency).
- Solvent choice (polar aprotic solvents improve solubility).
- Temperature control (80°C optimizes ring closure without decomposition).
Q. Table 1: Synthetic Methods Comparison
| Method | Reactants | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| A | α-bromoacetophenone + p-toluidine | NaHCO₃/MeOH | 75% | |
| B | 2-amino-3-methylpyridine + intermediate | ZnI₂/i-PrOH | 82% | |
| C | Click chemistry + acetylation | Pyridine/dioxane | 90% |
How can researchers resolve discrepancies in biological activity data across different cell lines?
Advanced
Contradictions in activity may arise from variations in cell permeability, metabolic stability, or receptor expression levels. Strategies include:
- Pharmacokinetic Profiling : Assess LogD (pH 7.4) to predict membrane permeability. For this compound, calculated LogD = 2.1 suggests moderate lipophilicity, suitable for cellular uptake .
- Receptor Binding Assays : Use fluorescent probes (e.g., derivatives with nitrobenzoxadiazole tags) to quantify target engagement in specific cell lines .
- Metabolite Screening : LC-MS/MS can identify degradation products that may interfere with activity .
Example : A 2023 study observed 10-fold differences in EC₅₀ values between hepatic and neuronal cells, attributed to variations in constitutive androstane receptor (CAR) expression .
What spectroscopic and chromatographic techniques are critical for structural validation?
Q. Basic
Q. Table 2: Key NMR Peaks
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Methylamino (N-CH₃) | 2.85 (s, 3H) | |
| Acetamide (COCH₃) | 2.10 (s, 3H) | |
| Imidazo[1,2-a]pyrazine C-H | 8.45 (s, 1H) |
How can structure-activity relationship (SAR) studies optimize receptor binding affinity?
Advanced
Modifications to the imidazo[1,2-a]pyrazine scaffold and acetamide side chain significantly impact activity:
- Core Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at position 8 enhances CAR agonism by 40% .
- Side Chain Flexibility : Replacing the phenylacetamide with a pyridinyl group improves solubility but reduces binding affinity (IC₅₀ increases from 12 nM to 210 nM) .
- Methylamino Position : N-methylation at position 8 prevents metabolic oxidation, increasing plasma half-life from 2.1 to 5.8 hours in murine models .
Q. Table 3: SAR Modifications and Activity
| Modification | Target (IC₅₀) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 8-CF₃ | 8 nM (CAR) | 0.15 | |
| Pyridinyl-acetamide | 210 nM (CAR) | 1.2 | |
| 6-OCH₃ | 45 nM (Kinase X) | 0.8 |
What in vivo models are appropriate for pharmacokinetic studies?
Q. Advanced
- Rodent Models : BALB/c mice are used for bioavailability studies due to conserved CYP450 metabolism. Dose at 10 mg/kg IV; plasma T₁/₂ = 3.2 hours .
- Zebrafish Embryos : For real-time bioluminescence imaging of tissue distribution (e.g., derivatives tagged with furimazine analogs) .
- Microsomal Stability Assays : Human liver microsomes (HLM) predict hepatic clearance (CLint = 22 mL/min/kg) .
How do solvent polarity and pH affect crystallization during purification?
Q. Basic
- Solvent Choice : Use n-hexane/EtOAc (3:1) for recrystallization; yields needle-like crystals suitable for X-ray diffraction .
- pH Adjustment : Maintain pH 6–7 during acidification to prevent decomposition of the methylamino group .
What computational tools predict LogD and pKa for assay design?
Q. Advanced
- MarvinSketch : Predicts LogD (pH 7.4) = 2.1 and pKa = 9.2 (amine group), aligning with experimental HPLC retention times .
- Molecular Dynamics (MD) : Simulates water solubility (0.2 mg/mL) and membrane permeability (Papp = 8.6 × 10⁻⁶ cm/s) .
How can researchers address low yields in the final acetylation step?
Q. Advanced
- Catalyst Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine), reducing reaction time from 12 h to 2 h .
- Temperature Control : Conduct reactions at 0°C to minimize side-product formation (e.g., over-acetylated derivatives) .
Q. Table 4: Acetylation Conditions
| Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pyridine | Dioxane | 25 | 75% |
| DMAP | THF | 0 | 92% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
